Phénylphosphonate de diéthyle

Vue d'ensemble

Description

Diethyl phenylphosphonate (DEP) is an organophosphorous compound with a wide range of applications in the scientific and industrial fields. It is used as a reagent for the synthesis of various compounds, as a catalyst for organic reactions, and as a stabilizer for polymers. DEP has also been studied for its potential biological applications, such as its use as an insecticide, as well as its potential as a therapeutic agent.

Applications De Recherche Scientifique

Chimie des organophosphorés et hydrolyse

DEPP est un membre de la famille des organophosphorés, qui comprend les acides phosphiniques et phosphoniques. Ces composés servent d'intermédiaires et de molécules biologiquement actives. DEPP peut être hydrolysé en milieu acide et basique, conduisant à la rupture de la liaison C-O. De plus, les halogénures de triméthylsilyle peuvent également faciliter ce processus .

Agents antibactériens

Les acides phosphiniques et phosphoniques présentent des propriétés antibactériennes. La fosfomycine, dérivée du DEPP, reste efficace contre les bactéries multirésistantes (MDR) et extrêmement résistantes aux médicaments (XDR). Son activité à large spectre la rend précieuse pour le traitement des infections bactériennes .

Agents antiviraux

Les dérivés du DEPP jouent un rôle crucial dans la thérapie antivirale. Les dérivés de nucléosides phosphoniques acycliques (tels que le cidofovir, l'adéfovir et le ténofovir) combattent les virus de l'ADN et les rétrovirus. Certains composés à base de DEPP sont également efficaces contre les virus de l'hépatite C et de la grippe A .

Thérapeutique neurologique et du SNC

Les traitements du système nerveux central (SNC) à base de glutamate et de GABA utilisent des dérivés du DEPP. Les agonistes des récepteurs métabotropiques du glutamate sont des cibles potentielles pour les troubles cérébraux (par exemple, la schizophrénie, la maladie de Parkinson, la douleur). Les composés à base de GABA traitent les troubles neurologiques comme l'épilepsie et l'anxiété .

Santé osseuse et dronates

Les dérivés du DEPP, appelés dronates, améliorent la densité minérale osseuse. Ces composés sont précieux dans le traitement et la prévention de l'ostéoporose .

Anticancéreux et inhibiteurs de l'ECA

Les composés à base de DEPP présentent une activité anticancéreuse. Ils ont un potentiel comme agents antipaludiques et inhibiteurs de l'enzyme de conversion de l'angiotensine (ECA). Ces applications mettent en évidence leurs rôles divers dans la santé et la médecine .

Mécanisme D'action

Target of Action

Diethyl phenylphosphonate is a type of organophosphorus compound Organophosphorus compounds are known to interact with a wide range of biological targets, often mimicking the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .

Biochemical Pathways

The biochemical pathways affected by diethyl phenylphosphonate are primarily related to the formation of C–P bonds . This process is crucial in the synthesis of organophosphorus compounds, which have wide-ranging applications in medicinal chemistry, agrochemicals, and materials sciences . The formation of diethyl phenylphosphonate (the phosphoryl-aryl coupling product) has a larger overall driving force than the formation of diethyl benzoylphosphonate (the phosphoryl-acyl coupling product), although the latter is kinetically easier .

Result of Action

The result of the action of diethyl phenylphosphonate is the formation of C–P bonds, leading to the production of organophosphorus compounds . These compounds can potentially inhibit metabolic enzymes, mimicking the phosphates and carboxylates of biological molecules .

Action Environment

The action of diethyl phenylphosphonate can be influenced by various environmental factors. For instance, the compound should be stored in a cool, ventilated warehouse . It should be kept separate from oxidants and food chemicals, and the container should be kept sealed . It should also be kept away from fire and heat sources . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Diethyl phenylphosphonate plays a significant role in biochemical reactions. It interacts with a broad range of O, S, N, and C nucleophiles . The phosphonate functional group is a cornerstone of modern organic chemistry and can be found in the scaffolds of a range of bioactive products .

Molecular Mechanism

The molecular mechanism of Diethyl phenylphosphonate involves chemoselective activation with triflic anhydride, enabling flexible and even iterative substitution . This procedure allows for the preparation of phosphonylated derivatives, several of which exhibit interesting biological activities .

Metabolic Pathways

Diethyl phenylphosphonate is involved in various metabolic pathways. The hydrolysis of phosphinates and phosphonates, including Diethyl phenylphosphonate, can take place under both acidic and basic conditions .

Propriétés

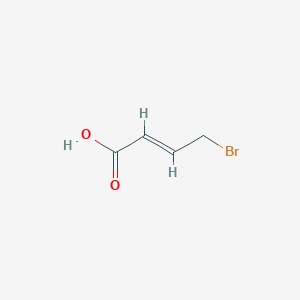

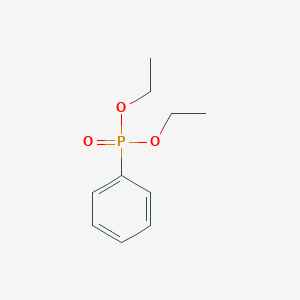

IUPAC Name |

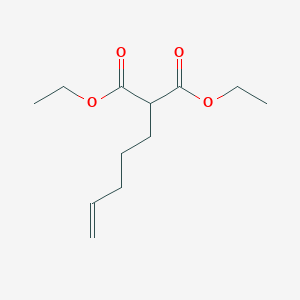

diethoxyphosphorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3P/c1-3-12-14(11,13-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEGPPPCKHRYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169979 | |

| Record name | Phosphonic acid, phenyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1754-49-0 | |

| Record name | Diethyl phenylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1754-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, phenyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl phenylphosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, phenyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl phenylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.